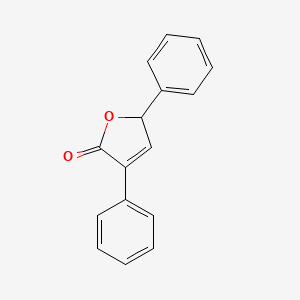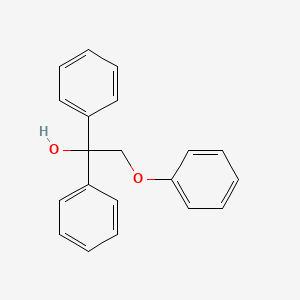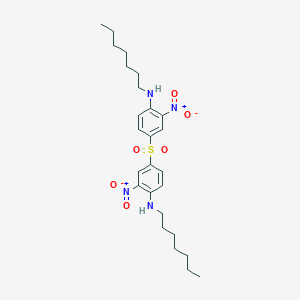![molecular formula C14H28N2O8S2 B14000704 [3-[6-(3-Methylsulfonyloxypropanoylamino)hexylamino]-3-oxopropyl] methanesulfonate CAS No. 36647-85-5](/img/structure/B14000704.png)
[3-[6-(3-Methylsulfonyloxypropanoylamino)hexylamino]-3-oxopropyl] methanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-[6-(3-Methylsulfonyloxypropanoylamino)hexylamino]-3-oxopropyl] methanesulfonate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both sulfonate and amide functional groups, making it an interesting subject for chemical research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-[6-(3-Methylsulfonyloxypropanoylamino)hexylamino]-3-oxopropyl] methanesulfonate typically involves multiple steps. The initial step often includes the preparation of the intermediate compounds, such as 3-methylsulfonyloxypropanoic acid and hexylamine. These intermediates are then reacted under controlled conditions to form the final product. The reaction conditions usually involve the use of solvents like dichloromethane or ethanol, and catalysts such as sulfuric acid or hydrochloric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process might include purification steps such as recrystallization or chromatography to obtain the pure compound.
化学反应分析
Types of Reactions
[3-[6-(3-Methylsulfonyloxypropanoylamino)hexylamino]-3-oxopropyl] methanesulfonate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonate group, using reagents like sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
The common reagents used in these reactions include strong acids and bases, oxidizing agents, and reducing agents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines. Substitution reactions might result in the formation of new sulfonate or amide derivatives.
科学研究应用
Chemistry
In chemistry, [3-[6-(3-Methylsulfonyloxypropanoylamino)hexylamino]-3-oxopropyl] methanesulfonate is used as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for creating new compounds.
Biology
In biological research, this compound may be used to study enzyme interactions and protein modifications. Its ability to form stable complexes with proteins makes it useful in biochemical assays.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties. Its interactions with biological molecules might offer insights into new drug development.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
作用机制
The mechanism of action of [3-[6-(3-Methylsulfonyloxypropanoylamino)hexylamino]-3-oxopropyl] methanesulfonate involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with these targets, altering their structure and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes.
相似化合物的比较
Similar Compounds
[4-[(3-Methylphenyl)amino]-3-pyridinesulfonamide]: This compound shares the sulfonamide group but differs in its overall structure and reactivity.
Tetrahydrobiopterin: Although structurally different, it shares some functional similarities in terms of its interaction with biological molecules.
Uniqueness
[3-[6-(3-Methylsulfonyloxypropanoylamino)hexylamino]-3-oxopropyl] methanesulfonate is unique due to its combination of sulfonate and amide groups, which allows it to participate in a wide range of chemical reactions. Its versatility makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
36647-85-5 |
|---|---|
分子式 |
C14H28N2O8S2 |
分子量 |
416.5 g/mol |
IUPAC 名称 |
[3-[6-(3-methylsulfonyloxypropanoylamino)hexylamino]-3-oxopropyl] methanesulfonate |
InChI |
InChI=1S/C14H28N2O8S2/c1-25(19,20)23-11-7-13(17)15-9-5-3-4-6-10-16-14(18)8-12-24-26(2,21)22/h3-12H2,1-2H3,(H,15,17)(H,16,18) |
InChI 键 |
KNBXTCDCZUNAHT-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)OCCC(=O)NCCCCCCNC(=O)CCOS(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








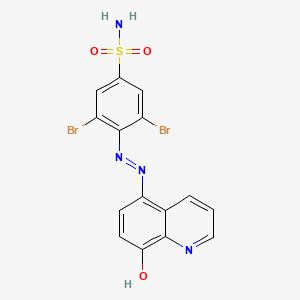
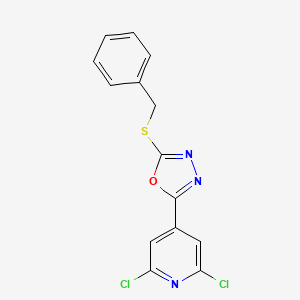
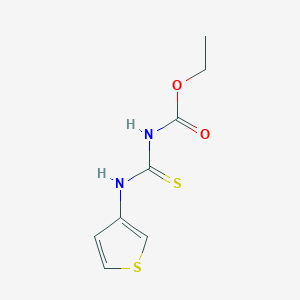
![(2E)-2-[(3,4-Dichlorophenyl)imino]-1-phenylethan-1-one](/img/structure/B14000683.png)
![N-[4-(4-nitrophenyl)sulfinylphenyl]acetamide](/img/structure/B14000688.png)
